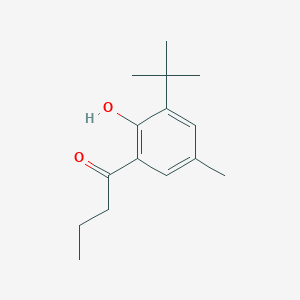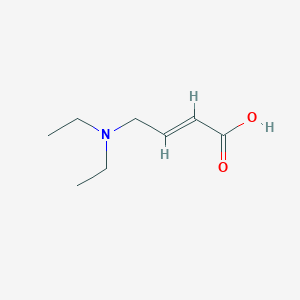
4-(Diethylamino)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4-(Diethylamino)but-2-enoic acid is an organic compound with the molecular formula C8H15NO2 It is characterized by the presence of a diethylamino group attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(diethylamino)but-2-enoic acid typically involves the reaction of diethylamine with crotonic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (2E)-4-(diethylamino)but-2-enoic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-(Diethylamino)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated analogs of the original compound.
Scientific Research Applications
(2E)-4-(Diethylamino)but-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-4-(diethylamino)but-2-enoic acid involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity and receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(2E)-4-(Dimethylamino)but-2-enoic acid: Similar structure but with a dimethylamino group instead of a diethylamino group.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylamino group and an ethoxyethanol backbone.
Di-tert-butyl dicarbonate: Used as a reagent in organic synthesis, though structurally different.
Uniqueness
(2E)-4-(Diethylamino)but-2-enoic acid is unique due to its specific diethylamino substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(E)-4-(diethylamino)but-2-enoic acid |
InChI |
InChI=1S/C8H15NO2/c1-3-9(4-2)7-5-6-8(10)11/h5-6H,3-4,7H2,1-2H3,(H,10,11)/b6-5+ |
InChI Key |
TYPPJPWWUXMGRI-AATRIKPKSA-N |
Isomeric SMILES |
CCN(CC)C/C=C/C(=O)O |
Canonical SMILES |
CCN(CC)CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13559654.png)


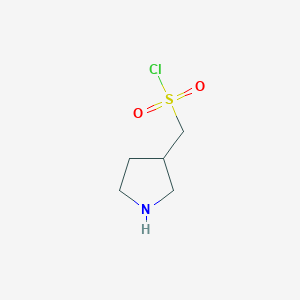
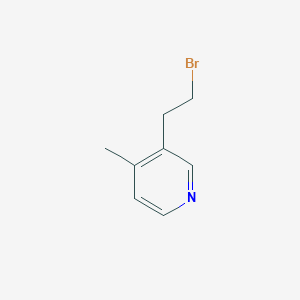
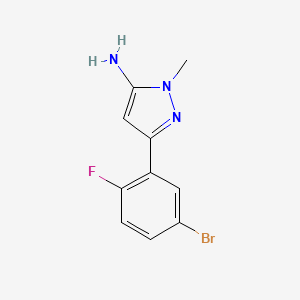
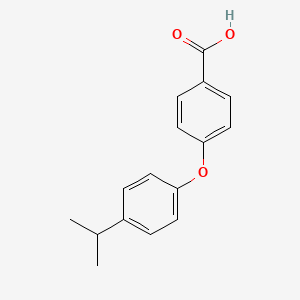

![1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559688.png)
![4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559710.png)
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide](/img/structure/B13559732.png)

